Futibatinib, also known as TAS-120, is an investigational oral medication classified as a selective and irreversible tyrosine kinase inhibitor targeting the fibroblast growth factor receptors 1, 2, 3, and 4. It is primarily being studied for its potential in treating advanced solid tumors characterized by genetic aberrations in these receptors, particularly biliary tract cancer. The drug has received significant regulatory attention, including orphan drug status for cholangiocarcinoma and breakthrough designation from the United States Food and Drug Administration for specific patient populations .
Futibatinib is synthesized through a multi-step process that involves the formation of a complex organic compound. The synthesis follows the methods described in International Patent Application WO 2013/108809. Key steps in the synthesis include:
Technical details indicate that liquid chromatography-mass spectrometry is utilized to assess the covalent binding of futibatinib to fibroblast growth factor receptors .
Futibatinib has a complex molecular structure characterized by several functional groups that contribute to its activity as a tyrosine kinase inhibitor.
The three-dimensional structure has been elucidated through X-ray crystallography, revealing how futibatinib interacts with its target proteins at atomic resolution .
Futibatinib's mechanism of action involves forming a covalent bond with specific cysteine residues in the fibroblast growth factor receptor's kinase domain. Key reactions include:
The ability of futibatinib to form stable covalent adducts distinguishes it from reversible inhibitors .
Futibatinib acts by irreversibly binding to the fibroblast growth factor receptor family, specifically targeting the adenosine triphosphate binding pocket. This binding inhibits downstream signaling pathways critical for tumor growth and proliferation.
Futibatinib possesses several notable physical and chemical properties:
These properties are critical for formulating effective drug delivery systems and ensuring bioavailability in clinical settings .
Futibatinib is primarily indicated for treating adults with unresectable locally advanced or metastatic intrahepatic cholangiocarcinoma harboring fibroblast growth factor receptor 2 gene fusions or rearrangements. Its unique mechanism allows it to overcome resistance seen with other fibroblast growth factor receptor inhibitors.
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: